2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride
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Overview
Description
“2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H17N3O2·HCl . It is used as a building block in the chemical industry .
Synthesis Analysis
Piperidines, which are part of the structure of “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) on the nucleophilic aromatic substitution of the nitro group highlights a fundamental reaction type that 2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride may undergo or result from. This reaction mechanism is essential for synthesizing various aromatic compounds, including those with potential pharmaceutical applications. Understanding these reactions can aid in the development of new synthetic pathways for related compounds (Pietra & Vitali, 1972).
Environmental and Health Implications of Nitro Compounds
Lin (1986) discusses the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds. This research underlines the environmental and health concerns related to nitro compounds and their derivatives, which could include the metabolism or transformation products of this compound (Lin, 1986).
Genotoxicity and Carcinogenicity of Aniline Derivatives
Bomhard and Herbold (2005) review the genotoxic activities of aniline and its metabolites, emphasizing the importance of understanding the toxicological profiles of chemical compounds and their derivatives. This is relevant to the safety assessment of this compound and related compounds in various applications, including their potential use in pharmaceuticals (Bomhard & Herbold, 2005).
Nitrous Oxide Emissions and Environmental Impact
Research by Hu et al. (2012) on nitrous oxide emissions from aquaculture provides insight into the environmental impact of nitrogen-containing compounds, which may include derivatives of this compound. Understanding these emissions is crucial for assessing the environmental footprint of chemical processes and compounds (Hu et al., 2012).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Properties
IUPAC Name |
2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c16-15(17)12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUKINGRJHXLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC=C2[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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